Vanillic Acid-13C6
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Overview
Description
Vanillic Acid-13C6 is a 13C-isotope labeled version of vanillic acid, a natural organic acid found in vanilla. The chemical formula of this compound is C8H7(13COOH)3, and it appears as a white crystalline solid with a weak aroma at room temperature. It is primarily used in isotope tracing experiments in research and analysis .
Preparation Methods
Vanillic Acid-13C6 can be synthesized through several methods. One common synthetic route involves the initial synthesis of benzoic acid containing the 13C isotope. This benzoic acid is then reacted with 3-methoxyphenol through esterification to produce this compound . Another method involves the oxidation of vanillin using silver oxide, which yields vanillic acid . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Vanillic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: Vanillic acid can be oxidized to produce vanillin, a valuable flavoring agent.
Reduction: Reduction of vanillic acid can yield vanillyl alcohol.
Substitution: Vanillic acid can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents like sodium borohydride. The major products formed from these reactions include vanillin and vanillyl alcohol .
Scientific Research Applications
Vanillic Acid-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving vanillic acid.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the food industry as a flavoring agent and in the production of vanillin
Mechanism of Action
Vanillic Acid-13C6 exerts its effects through various molecular targets and pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation and immune responses. Additionally, vanillic acid inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .
Comparison with Similar Compounds
Vanillic Acid-13C6 is unique due to its 13C-isotope labeling, which makes it particularly useful for tracing experiments. Similar compounds include:
Vanillic Acid: The non-labeled version, commonly found in edible plants and fruits.
Ferulic Acid: Another phenolic acid with similar antioxidant properties.
Caffeic Acid: A related compound with similar anti-inflammatory and antimicrobial activities
This compound stands out due to its specific application in isotope tracing, providing valuable insights into chemical and biological processes.
Properties
CAS No. |
201612-56-8 |
---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
174.102 |
IUPAC Name |
4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
WKOLLVMJNQIZCI-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
Synonyms |
4-Hydroxy-3-methoxybenzoic Acid-13C6; 2-Methoxy-4-carboxyphenol-13C6; 3-Methoxy-4-hydroxybenzoic Acid-13C6; NSC 3987-13C6; NSC 674322-13C6; VA-13C6; m-Methoxy-p-hydroxybenzoic Acid-13C6; |
Origin of Product |
United States |
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